3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is carried out in absolute ethanol in the presence of triethylamine, which acts as a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with various molecular targets. The compound’s biological activity is primarily due to its ability to inhibit specific enzymes or receptors, leading to the disruption of essential biological pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Known for its antimicrobial and antioxidant activities.
1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
3-Chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, nitrophenyl moiety, and thiadiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11ClN4O3S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-chloro-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11ClN4O3S/c17-12-3-1-2-11(9-12)15(22)18-16-20-19-14(25-16)8-10-4-6-13(7-5-10)21(23)24/h1-7,9H,8H2,(H,18,20,22) |
InChI Key |
CGKLDQHSTKIMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.